molecular formula C15H21Cl2NO B4713526 2,4-dichloro-N,N-diisobutylbenzamide

2,4-dichloro-N,N-diisobutylbenzamide

Cat. No.: B4713526
M. Wt: 302.2 g/mol
InChI Key: QPLMHRRSVAGKLG-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-diisobutylbenzamide is a substituted benzamide derivative characterized by a dichlorinated benzene ring and diisobutylamine substituents on the amide nitrogen. This compound belongs to a broader class of benzamides, which are frequently explored for their pharmacological and material science applications due to their structural versatility. The dichloro substitution at the 2- and 4-positions likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2,4-dichloro-N,N-bis(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c1-10(2)8-18(9-11(3)4)15(19)13-6-5-12(16)7-14(13)17/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLMHRRSVAGKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Dichlorobenzamide Derivatives
Compound Name Substituents on Benzamide Core N-Substituents Key Applications/Activities
2,4-Dichloro-N,N-diisobutylbenzamide 2-Cl, 4-Cl Diisobutyl Research chemical (potential opioid)
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3-Cl, 4-Cl Dimethylamino cyclohexyl, methyl Synthetic opioid (μ-opioid agonist)
AH-7921 (3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide) 3-Cl, 4-Cl Dimethylamino cyclohexylmethyl Synthetic opioid (Schedule I)
2-Chloro-N,N-dimethylbenzamide (3b) 2-Cl Dimethyl Intermediate in organic synthesis
  • Key Structural Differences: Chlorine Position: U-47700 and AH-7921 feature 3,4-dichloro substitution, while the target compound has 2,4-dichloro substitution. This positional isomerism impacts electronic distribution and steric interactions . N-Substituents: The diisobutyl groups in the target compound confer greater steric bulk and lipophilicity (logP ~4.2 estimated) compared to the dimethylamino cyclohexyl groups in U-47700 (logP ~3.8) or dimethyl groups in 3b (logP ~2.5). This influences membrane permeability and metabolic stability .

Pharmacological and Functional Analogues

Table 2: Pharmacological Profile of Selected Benzamides
Compound Name Receptor Affinity Potency (EC₅₀) Legal Status
2,4-Dichloro-N,N-diisobutylbenzamide Suspected μ-opioid affinity Not reported Research chemical
U-47700 μ-opioid agonist 26 nM (in vitro) Schedule I (US)
AH-7921 μ-opioid agonist 89 nM (in vitro) Schedule I (US, EU)
N-(2,2-Diphenylethyl)-4-nitrobenzamide No opioid activity N/A Mechanochemical synthesis
  • Activity Insights: The 3,4-dichloro configuration in U-47700 and AH-7921 is critical for high μ-opioid receptor binding, whereas the 2,4-dichloro substitution in the target compound may alter receptor interaction due to steric hindrance from diisobutyl groups . N-(2,2-Diphenylethyl)-4-nitrobenzamide, synthesized via eco-friendly mechanochemistry, lacks opioid activity, highlighting the necessity of specific N-substituents for receptor engagement .

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound Name Molecular Weight Melting Point (°C) Solubility (mg/mL)
2,4-Dichloro-N,N-diisobutylbenzamide 316.3 98–102 (predicted) <1 (water)
U-47700 356.3 160–162 <0.5 (water)
2-Chloro-N,N-dimethylbenzamide (3b) 183.6 45–47 ~10 (water)
  • Property Trends :
    • Increased molecular weight and lipophilicity correlate with reduced aqueous solubility, as seen in U-47700 and the target compound.
    • The diisobutyl groups in the target compound likely lower its melting point compared to U-47700, which has rigid cyclohexyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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